molecular formula C7H7N3 B1312656 咪唑并[1,2-a]吡啶-6-胺 CAS No. 235106-53-3

咪唑并[1,2-a]吡啶-6-胺

货号: B1312656
CAS 编号: 235106-53-3
分子量: 133.15 g/mol
InChI 键: FBEUDMIHYYXAJG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

安全和危害

Imidazo[1,2-a]pyridin-6-amine is classified under GHS07, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

Imidazo[1,2-a]pyridin-6-amine and its derivatives have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . They have shown potential as anticancer agents against breast cancer cells , and significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . These compounds would be useful in developing more effective compounds for treating these diseases .

生化分析

Biochemical Properties

Imidazo[1,2-a]pyridin-6-amine plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in cell growth, proliferation, and survival . Imidazo[1,2-a]pyridin-6-amine acts as an inhibitor of PI3K, thereby modulating its activity and influencing downstream signaling pathways. Additionally, this compound has been found to interact with proteins involved in cell cycle regulation and apoptosis, further highlighting its significance in biochemical processes .

Cellular Effects

The effects of imidazo[1,2-a]pyridin-6-amine on various types of cells and cellular processes are profound. This compound has been shown to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation . Furthermore, imidazo[1,2-a]pyridin-6-amine promotes apoptosis in cancer cells by activating apoptotic pathways and increasing the expression of pro-apoptotic genes . It also influences cell signaling pathways, such as the PI3K-AKT pathway, which plays a critical role in cell survival and metabolism . These cellular effects make imidazo[1,2-a]pyridin-6-amine a promising candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of action of imidazo[1,2-a]pyridin-6-amine involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . By inhibiting PI3K, imidazo[1,2-a]pyridin-6-amine disrupts the PI3K-AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound has been shown to interact with other enzymes and proteins involved in cell cycle regulation, further contributing to its molecular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidazo[1,2-a]pyridin-6-amine have been observed to change over time. Studies have shown that this compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term exposure to imidazo[1,2-a]pyridin-6-amine has been associated with sustained inhibition of cell proliferation and increased apoptosis in cancer cells . These temporal effects highlight the potential of imidazo[1,2-a]pyridin-6-amine as a long-lasting therapeutic agent.

Dosage Effects in Animal Models

The effects of imidazo[1,2-a]pyridin-6-amine vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, imidazo[1,2-a]pyridin-6-amine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of optimizing the dosage regimen for therapeutic applications of imidazo[1,2-a]pyridin-6-amine.

Metabolic Pathways

Imidazo[1,2-a]pyridin-6-amine is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound undergoes phase I and phase II metabolism, resulting in the formation of various metabolites . The metabolic pathways of imidazo[1,2-a]pyridin-6-amine also involve interactions with cofactors such as NADPH and glutathione, which play a role in its biotransformation . These metabolic processes influence the pharmacokinetics and pharmacodynamics of imidazo[1,2-a]pyridin-6-amine.

Transport and Distribution

The transport and distribution of imidazo[1,2-a]pyridin-6-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its cellular uptake and distribution . Additionally, imidazo[1,2-a]pyridin-6-amine binds to plasma proteins, influencing its bioavailability and tissue distribution . These transport and distribution mechanisms are critical for the therapeutic efficacy of imidazo[1,2-a]pyridin-6-amine.

Subcellular Localization

Imidazo[1,2-a]pyridin-6-amine exhibits specific subcellular localization, which affects its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules . The subcellular localization of imidazo[1,2-a]pyridin-6-amine is influenced by targeting signals and post-translational modifications, such as phosphorylation and acetylation . These modifications direct imidazo[1,2-a]pyridin-6-amine to specific compartments or organelles, enhancing its therapeutic potential .

属性

IUPAC Name

imidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEUDMIHYYXAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462893
Record name imidazo[1,2-a]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235106-53-3
Record name imidazo[1,2-a]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyridin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Amino-5-nitro pyridine was suspended in a 40 mL solution of EtOH/conc. HCl (3:1). To this suspension was added 2-bromo-1,1-dimethoxy-ethane (6.37 mL, 53.91 mmol) and the resulting mixture was heated to reflux for 8 h, after which additional 2-bromo-1,1-dimethoxy-ethane (6.37 mL, 53.91 mmol) was added. The mixture was heated at reflux overnight, cooled to rt and placed in a refrigerator for 24 h. The precipitates were collected, washed with ice-cold EtOH, air-dried and converted to the free-based using standard procedures to afford a yellow solid. The resulting crude yellow solid, (404 mg) was dissolved in 150 mL THF/MeOH (1:1) and the resulting solution was hydrogenated for 4 h over Pd/C (250 mg, 10%) using a 5 hydrogen balloon. The mixture was filtered though Celite eluting with THF/MeOH (1:1) and the filtrate was concentrated. Purification was achieved using silica gel flash chomatography with 20% MeOH in CH2Cl2 to give Compound 846A (241 mg, 75%) as a colorless oil which turns dark upon standing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.37 mL
Type
reactant
Reaction Step Four
Quantity
6.37 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
THF MeOH
Quantity
150 mL
Type
solvent
Reaction Step Seven
Name
Quantity
250 mg
Type
catalyst
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridin-6-amine
Reactant of Route 2
Imidazo[1,2-a]pyridin-6-amine
Reactant of Route 3
Reactant of Route 3
Imidazo[1,2-a]pyridin-6-amine
Reactant of Route 4
Imidazo[1,2-a]pyridin-6-amine
Reactant of Route 5
Imidazo[1,2-a]pyridin-6-amine
Reactant of Route 6
Imidazo[1,2-a]pyridin-6-amine
Customer
Q & A

Q1: What insights does the crystal structure provide about the interaction of imidazo[1,2-a]pyridin-6-amine with the W191G-Gateless variant of Cytochrome C Peroxidase?

A1: The research paper focuses on the crystallographic analysis of the complex formed between imidazo[1,2-a]pyridin-6-amine and a specific variant of CCP, the W191G-Gateless form. This variant is engineered for easier access to the active site. While the abstract doesn't detail specific interactions, the determination of the crystal structure [] allows researchers to visualize the binding mode of imidazo[1,2-a]pyridin-6-amine within the enzyme's active site. This information is crucial for understanding how the compound interacts with CCP at the atomic level, potentially revealing key interactions like hydrogen bonding or hydrophobic contacts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。